Cas no 33070-25-6 (1,3,6-Trichloropyrene (Technical Grade))

1,3,6-Trichloropyrene (Technical Grade) 化学的及び物理的性質

名前と識別子

-

- Pyrene, 1,3,6-trichloro-

- 1,3,6-Trichloropyrene

- SCHEMBL16593301

- UDAWGGVUOTXAFF-UHFFFAOYSA-N

- Pyrene, 1,6,8-trichloro-

- AKOS000592636

- starbld0005596

- 33070-25-6

- 1,3,6-Trichloropyrene (Technical Grade)

- 1,3,6-Trichloropyrene #

-

- インチ: InChI=1S/C16H7Cl3/c17-12-6-2-8-1-3-10-13(18)7-14(19)11-5-4-9(12)15(8)16(10)11/h1-7H

- InChIKey: UDAWGGVUOTXAFF-UHFFFAOYSA-N

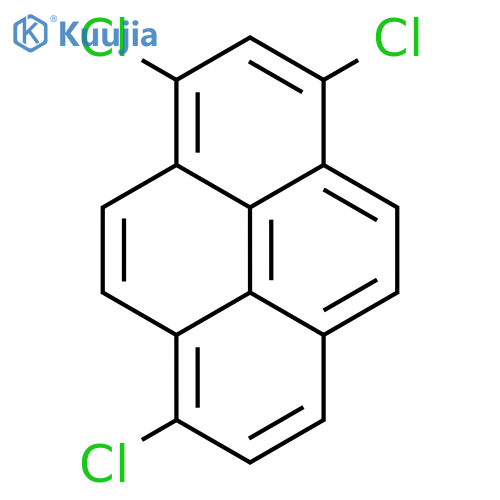

- ほほえんだ: C1=CC2=C3C(=C(C=C2Cl)Cl)C=CC4=C(C=CC1=C43)Cl

計算された属性

- せいみつぶんしりょう: 303.96151

- どういたいしつりょう: 303.961333g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 19

- 回転可能化学結合数: 0

- 複雑さ: 358

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 6.9

じっけんとくせい

- PSA: 0

1,3,6-Trichloropyrene (Technical Grade) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T774495-10mg |

1,3,6-Trichloropyrene (Technical Grade) |

33070-25-6 | 10mg |

$155.00 | 2023-05-17 | ||

| TRC | T774495-25mg |

1,3,6-Trichloropyrene (Technical Grade) |

33070-25-6 | 25mg |

$368.00 | 2023-05-17 | ||

| TRC | T774495-50mg |

1,3,6-Trichloropyrene (Technical Grade) |

33070-25-6 | 50mg |

$ 667.00 | 2023-09-05 | ||

| TRC | T774495-5mg |

1,3,6-Trichloropyrene (Technical Grade) |

33070-25-6 | 5mg |

$87.00 | 2023-05-17 |

1,3,6-Trichloropyrene (Technical Grade) 関連文献

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

1,3,6-Trichloropyrene (Technical Grade)に関する追加情報

Comprehensive Technical Overview of 1,3,6-Trichloropyrene (CAS No. 33070-25-6)

1,3,6-Trichloropyrene (CAS No. 33070-25-6) is a polycyclic aromatic hydrocarbon (PAH) derivative widely utilized in industrial and research applications due to its unique chemical properties. As a technical grade compound, it serves as a critical intermediate in the synthesis of advanced materials, dyes, and specialty chemicals. This article delves into its molecular structure, applications, and environmental considerations, addressing trending topics like "sustainable chemical alternatives" and "PAH degradation techniques."

The molecular formula of 1,3,6-Trichloropyrene is C16H7Cl3, featuring a pyrene backbone substituted with three chlorine atoms at the 1, 3, and 6 positions. This configuration enhances its stability and reactivity, making it valuable for organic synthesis and material science. Researchers frequently search for "chlorinated PAH properties" or "pyrene derivatives applications," reflecting growing interest in its role in photovoltaics and semiconductor research.

In industrial settings, technical grade 1,3,6-Trichloropyrene is often employed as a precursor for high-performance polymers and liquid crystals. Its ability to form π-π stacking interactions makes it suitable for OLED manufacturing, a hotspot in "green electronics" discussions. Recent studies also explore its potential in carbon capture technologies, aligning with global demands for "climate-friendly chemical solutions."

Environmental persistence of chlorinated PAHs like 1,3,6-Trichloropyrene has spurred debates on "eco-friendly degradation methods." Microbial bioremediation and advanced oxidation processes (AOPs) are among the top-searched topics, highlighting the need for sustainable disposal strategies. Analytical techniques such as GC-MS and HPLC are commonly used to detect trace amounts in environmental samples, addressing concerns about "PAH monitoring in ecosystems."

From a regulatory perspective, 1,3,6-Trichloropyrene falls under general chemical safety guidelines rather than restricted categories. However, users often query "handling protocols for chlorinated aromatics" or "storage conditions for pyrene derivatives," emphasizing the importance of proper lab practices. Material Safety Data Sheets (MSDS) provide detailed guidance on personal protective equipment (PPE) and ventilation requirements.

Innovations in green chemistry have driven interest in modifying 1,3,6-Trichloropyrene into less persistent analogs. Searches for "bio-based PAH substitutes" or "catalytic dechlorination" reflect this shift. Meanwhile, its role in fluorescence spectroscopy and sensor development continues to attract academic attention, particularly in studies tagged with "emerging analytical tools."

In summary, 1,3,6-Trichloropyrene (CAS No. 33070-25-6) remains a versatile compound bridging industrial utility and scientific inquiry. By addressing search trends like "PAH environmental impact" and "advanced material synthesis," this overview underscores its relevance in both current and future technological landscapes.

33070-25-6 (1,3,6-Trichloropyrene (Technical Grade)) 関連製品

- 32602-11-2(6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-)

- 2680536-37-0(tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 21322-93-0(3-(fluorosulfonyl)-4-methylbenzoic acid)

- 50382-34-8(2-(1,3-thiazol-5-yl)acetonitrile)

- 2742660-32-6(1,6-diazaspiro3.4octan-5-one hydrochloride)

- 1306605-87-7(2-chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine)

- 1261817-01-9(2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol)

- 1805076-47-4(Methyl 3-amino-4-fluoro-2-nitrobenzoate)

- 90649-77-7(4-chloro-2,5-dimethylbenzoic acid)

- 1806374-35-5(Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate)